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Application Notes for Baz2-icr in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Baz2-icr, a potent and

selective inhibitor of the BAZ2A and BAZ2B bromodomains, in various cellular assays. This

document includes recommended concentrations, detailed experimental protocols, and visual

representations of the relevant signaling pathway and experimental workflows.

Introduction
Baz2-icr is a chemical probe that acts as an antagonist to the BAZ2A and BAZ2B proteins,

which are key components of chromatin remodeling complexes.[1] These proteins play a

crucial role in regulating gene expression through their interaction with acetylated histones.

Dysregulation of BAZ2A and BAZ2B has been implicated in various diseases, including cancer.

[2][3] Baz2-icr provides a valuable tool for studying the cellular functions of these

bromodomains and for exploring their therapeutic potential.

Quantitative Data Summary
The following table summarizes the key in vitro and in-cell quantitative data for Baz2-icr,
providing a quick reference for its potency and recommended cellular concentration.
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Parameter Target Value Assay Type Reference

IC₅₀ BAZ2A 130 nM AlphaScreen [1][4]

BAZ2B 180 nM AlphaScreen

Kd BAZ2A 109 nM

Isothermal

Titration

Calorimetry (ITC)

BAZ2B 170 nM

Isothermal

Titration

Calorimetry (ITC)

Recommended

Cellular

Concentration

BAZ2A/B 500 nM - 1 µM
General Cellular

Use

Effective Cellular

Concentration
BAZ2A 1 µM

Fluorescence

Recovery After

Photobleaching

(FRAP)

Signaling Pathway and Mechanism of Action
BAZ2A and BAZ2B are regulatory subunits of the Imitation Switch (ISWI) family of chromatin

remodeling complexes. These complexes utilize the energy from ATP hydrolysis to mobilize

nucleosomes, thereby altering chromatin accessibility and influencing gene expression. The

bromodomain of BAZ2A/B specifically recognizes and binds to acetylated lysine residues on

histone tails, tethering the remodeling complex to specific genomic regions. Baz2-icr acts as a

competitive inhibitor, binding to the acetyl-lysine binding pocket of the BAZ2A/B bromodomain

and preventing its engagement with chromatin. This leads to the displacement of the BAZ2A/B-

containing remodeling complexes from their target sites, subsequently affecting the expression

of downstream genes.
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Caption: BAZ2A/B signaling pathway and Baz2-icr inhibition.

Experimental Protocols
Here are detailed protocols for key cellular assays, adapted for the use of Baz2-icr.
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Fluorescence Recovery After Photobleaching (FRAP)
Assay
This assay is used to assess the mobility of fluorescently-tagged proteins in living cells and can

demonstrate target engagement of an inhibitor. Treatment with Baz2-icr is expected to

increase the mobility of GFP-BAZ2A by preventing its binding to chromatin.
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Seed U2OS cells on
glass-bottom dishes

Transfect cells with
GFP-BAZ2A plasmid

Treat cells with 1 µM Baz2-icr
or vehicle control

Acquire pre-bleach
fluorescence images

Photobleach a region of interest (ROI)
in the nucleus with a high-intensity laser

Acquire a time-series of
post-bleach images

Measure fluorescence recovery
in the ROI over time

Determine protein mobility

FRAP Experimental Workflow

Click to download full resolution via product page

Caption: FRAP Experimental Workflow.

Materials:
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U2OS cells

GFP-BAZ2A expression plasmid

Transfection reagent

Glass-bottom imaging dishes

Complete culture medium

Baz2-icr (stock solution in DMSO)

Confocal microscope with FRAP capabilities

Protocol:

Cell Seeding: Seed U2OS cells on glass-bottom imaging dishes at a density that will result in

50-70% confluency on the day of the experiment.

Transfection: Transfect the cells with a GFP-BAZ2A expression plasmid using a suitable

transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for

protein expression.

Inhibitor Treatment: On the day of the experiment, treat the cells with 1 µM Baz2-icr or a

vehicle control (DMSO) for 1-4 hours.

Image Acquisition:

Place the dish on the confocal microscope stage, maintaining physiological conditions

(37°C, 5% CO₂).

Identify a cell expressing GFP-BAZ2A and acquire several pre-bleach images of the

nucleus.

Select a region of interest (ROI) within the nucleus and photobleach the area using a high-

intensity laser.
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Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery

of fluorescence in the bleached ROI.

Data Analysis:

Measure the fluorescence intensity in the bleached ROI, a non-bleached control region,

and the background over time.

Normalize the fluorescence recovery data and calculate the mobile fraction and the half-

time of recovery. An increase in the mobile fraction and a decrease in the half-time of

recovery upon Baz2-icr treatment indicate successful target engagement.

Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a protein of interest is bound. Using a

specific antibody against BAZ2A or BAZ2B, this protocol can be used to determine if treatment

with Baz2-icr reduces the association of these proteins with their target genes.

Protocol:

Cell Treatment and Cross-linking:

Culture cells to 80-90% confluency.

Treat cells with the desired concentration of Baz2-icr (e.g., 500 nM - 1 µM) or vehicle

control for a specified time (e.g., 4-24 hours).

Add formaldehyde directly to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature to cross-link proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubating for 5 minutes.

Cell Lysis and Chromatin Shearing:

Wash the cells with ice-cold PBS and harvest them.

Lyse the cells to release the nuclei.
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Isolate the nuclei and resuspend them in a lysis buffer.

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic

digestion.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the pre-cleared chromatin with an antibody specific for BAZ2A or BAZ2B, or a

negative control IgG, overnight at 4°C with rotation.

Add protein A/G beads to capture the antibody-protein-DNA complexes.

Washes and Elution:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.

Elute the chromatin from the beads.

Reverse Cross-links and DNA Purification:

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a spin column or phenol-chloroform extraction.

Analysis:

Analyze the purified DNA by qPCR using primers for known BAZ2A/B target genes or by

next-generation sequencing (ChIP-seq) for genome-wide analysis. A decrease in the

enrichment of target gene DNA in the Baz2-icr treated samples compared to the control

indicates that the inhibitor has displaced BAZ2A/B from its binding sites.

Western Blotting
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Western blotting can be used to assess the downstream consequences of Baz2-icr treatment,

such as changes in the expression levels of proteins whose genes are regulated by BAZ2A/B.

Protocol:

Cell Treatment and Lysis:

Seed cells and allow them to adhere overnight.

Treat cells with a range of Baz2-icr concentrations (e.g., 0.1, 0.5, 1 µM) and a vehicle

control for the desired duration (e.g., 24, 48, 72 hours).

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against the protein of interest overnight at

4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detection and Analysis:
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Wash the membrane again with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH)

to determine the relative changes in protein expression.

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation. It can be used to determine if inhibiting BAZ2A/B with Baz2-icr has a cytotoxic or

cytostatic effect on a particular cell line.

Protocol:

Cell Seeding:

Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of

the assay.

Inhibitor Treatment:

After allowing the cells to adhere overnight, treat them with a serial dilution of Baz2-icr
(e.g., from 0.01 to 10 µM) and a vehicle control.

Incubation:

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5%

CO₂.

MTT Addition:

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well at a final concentration of 0.5 mg/mL.

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by

metabolically active cells.
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Solubilization and Measurement:

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution

of SDS in HCl) to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle-

treated control cells.

Plot the results to determine the IC₅₀ value, which is the concentration of Baz2-icr that

causes 50% inhibition of cell viability.

Conclusion
Baz2-icr is a valuable tool for investigating the cellular roles of the BAZ2A and BAZ2B

bromodomains. The recommended concentration for cellular assays is in the range of 500 nM

to 1 µM. The protocols provided herein offer a starting point for researchers to design and

execute experiments to probe the effects of Baz2-icr on target engagement, chromatin binding,

downstream gene and protein expression, and overall cell health. Appropriate controls and

optimization of conditions for specific cell lines and experimental setups are essential for

obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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